molecular formula C14H12FNO4S B6629920 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid

2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid

Cat. No. B6629920
M. Wt: 309.31 g/mol
InChI Key: JGAHVUBCQKBFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid, also known as FSBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides, which are compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. FSBA has been used in various applications, including as a labeling reagent, a crosslinking agent, and a fluorescent probe.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid involves the formation of a covalent bond between the sulfonamide functional group of 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid and the amino group of a lysine residue in the target protein. This covalent bond forms a stable adduct that can be used to study protein-protein interactions and protein folding.
Biochemical and Physiological Effects
2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect cell viability or metabolism, and it does not induce any significant changes in protein structure or function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid in lab experiments include its high reactivity, specificity, and stability. 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid reacts with lysine residues in proteins with high efficiency and specificity, and the resulting adduct is stable under a wide range of experimental conditions. 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid is also relatively easy to synthesize and purify, making it a convenient reagent for labeling and crosslinking experiments.
The limitations of using 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid in lab experiments include its low solubility in water and its potential for nonspecific labeling. 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid is only sparingly soluble in water, which can limit its use in aqueous environments. 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid can also react with other amino acids besides lysine, leading to nonspecific labeling and crosslinking.

Future Directions

There are several potential future directions for the use of 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid in scientific research. One direction is the development of new labeling and crosslinking methods that use modified versions of 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid with improved solubility and specificity. Another direction is the application of 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid in structural biology, where it can be used to study the conformational changes of proteins and protein complexes. Finally, 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid can be used in drug discovery and development, where it can be used to identify novel protein targets and to develop new drugs that target these proteins.

Synthesis Methods

The synthesis of 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid involves the reaction of 2-fluoro-4-nitrobenzoic acid with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reduced with iron powder in acetic acid to yield 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid. The overall yield of this method is around 50%.

Scientific Research Applications

2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid has been widely used in scientific research as a labeling reagent and a crosslinking agent. It has been used to label proteins, peptides, and nucleic acids, and to crosslink proteins and protein complexes. 2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid has also been used as a fluorescent probe to study protein-protein interactions and protein folding.

properties

IUPAC Name

2-fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-3-2-4-11(7-9)21(19,20)16-10-5-6-12(14(17)18)13(15)8-10/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAHVUBCQKBFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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